molecular formula C14H12N2O3 B12419096 N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N

N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N

Cat. No.: B12419096
M. Wt: 259.23 g/mol
InChI Key: AGXRTZITFWDMAD-SXVCCXSBSA-N
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Description

Significance of Stable Isotope Labeling in Modern Chemical Biology

Stable isotope labeling is a foundational technique in modern chemical biology and pharmaceutical science, enabling researchers to track the fate of molecules within complex biological systems. scbt.comnih.gov Unlike radioactive isotopes, stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H) are non-radioactive, making them safe for a wide array of experimental conditions, including studies in humans. ebi.ac.uk The core principle of this technique lies in the introduction of these heavy isotopes into a molecule of interest. nih.gov This "label" does not alter the chemical properties of the compound but does increase its mass. ebi.ac.uk

This mass difference is the key to their utility. Analytical instruments, particularly mass spectrometers, can easily distinguish between the labeled (heavy) and unlabeled (light) versions of a compound. ebi.ac.ukchemscene.com This capability allows for precise quantification and has revolutionized fields like proteomics, metabolomics, and drug development. drugbank.com In pharmaceutical research, stable isotope-labeled compounds are crucial for absorption, distribution, metabolism, and excretion (ADME) studies, which are essential for evaluating the safety and efficacy of new drug candidates. nih.govmedchemexpress.comresearcher.life By using labeled drugs, scientists can trace their metabolic pathways, identify breakdown products (metabolites), and accurately measure drug concentrations in biological samples. nih.govscbt.com

Overview of N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N as a Research Probe

This compound is the isotopically labeled form of N-[4-(2-Pyridinyl)benzoyl]glycine. medchemexpress.comacs.org The unlabeled compound is a known metabolite of Atazanavir, an important antiretroviral medication used in the management of HIV/AIDS. Given the importance of understanding how Atazanavir is processed in the body, accurate measurement of its metabolites is crucial for pharmacokinetic studies.

This is where this compound serves its primary function: as an internal standard for quantitative analysis. medchemexpress.com In a typical research scenario, a biological sample (such as blood or urine) from a subject treated with Atazanavir would be analyzed to measure the levels of its metabolites. To ensure the accuracy of this measurement, a known quantity of the labeled internal standard, this compound, is added to the sample before processing.

Because the labeled and unlabeled compounds are chemically identical, they behave in the same way during sample extraction, purification, and analysis. Any sample loss or variation in instrument response will affect both compounds equally. In the final mass spectrometry analysis, the instrument detects two distinct signals—one for the native metabolite and one for the heavier, labeled standard. By comparing the signal intensity of the native metabolite to that of the known amount of the internal standard, researchers can calculate the precise concentration of the metabolite in the original sample with high accuracy and reproducibility.

Table 1: Properties of this compound

PropertyValue
Chemical FormulaC₁₂¹³C₂H₁₂N¹⁵NO₃
Labeled AtomsCarbon-13, Nitrogen-15
ApplicationInternal Standard
Parent CompoundN-[4-(2-Pyridinyl)benzoyl]glycine
Related DrugAtazanavir

Rationale for Site-Specific 13C and 15N Labeling in N-[4-(2-Pyridinyl)benzoyl]glycine

The choice of which atoms to label in a molecule is a deliberate process, designed to create the most effective research tool. In this compound, the glycine (B1666218) portion of the molecule is labeled with two Carbon-13 atoms and one Nitrogen-15 atom. acs.org There are several key reasons for this specific labeling pattern.

First, incorporating three heavy isotopes (two ¹³C and one ¹⁵N) results in a significant mass shift of +3 atomic mass units compared to the unlabeled compound. This distinct mass difference makes it very easy for a mass spectrometer to resolve the signals from the labeled standard and the native analyte, even in a complex biological matrix. This clear separation is essential for accurate quantification.

Second, the labels are placed on the core structure of the glycine amino acid. This part of the molecule is chemically stable and less likely to be cleaved off during metabolic processes or sample preparation. researcher.life If the labels were placed on a more labile part of the molecule, they could be lost, rendering the internal standard useless. Placing the ¹³C atoms in the glycine backbone and the ¹⁵N in the amide linkage ensures the integrity of the label throughout the analytical process.

Finally, the use of both ¹³C and ¹⁵N provides a unique isotopic signature that minimizes the risk of interference from naturally occurring isotopes. While natural carbon contains about 1.1% ¹³C, the simultaneous presence of multiple ¹³C and a ¹⁵N atom in a single molecule is virtually non-existent in nature, ensuring that the detected signal is exclusively from the added internal standard.

Table 2: Isotopic Composition

IsotopeNatural Abundance (%)Use in Labeling
¹²C~98.9%-
¹³C~1.1%Provides a mass shift for detection. ebi.ac.uk
¹⁴N~99.6%-
¹⁵N~0.4%Provides a mass shift for detection. ebi.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N2O3

Molecular Weight

259.23 g/mol

IUPAC Name

2-[(4-pyridin-2-ylbenzoyl)(15N)amino]acetic acid

InChI

InChI=1S/C14H12N2O3/c17-13(18)9-16-14(19)11-6-4-10(5-7-11)12-3-1-2-8-15-12/h1-8H,9H2,(H,16,19)(H,17,18)/i9+1,13+1,16+1

InChI Key

AGXRTZITFWDMAD-SXVCCXSBSA-N

Isomeric SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)[15NH][13CH2][13C](=O)O

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Fidelity of N 4 2 Pyridinyl Benzoyl Glycine 13c2,15n

The chemical synthesis of N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N is a multi-step process that requires the careful construction of an isotopically labeled precursor followed by its conjugation to the pyridinyl-benzoyl moiety. The primary goals are to achieve a high yield and to ensure the isotopic labels are incorporated with high fidelity at the specified positions.

Precursor Synthesis with Enriched 13C and 15N Sources for Glycine (B1666218) Moiety

The foundational step in the synthesis is the preparation of the glycine molecule with two ¹³C atoms and one ¹⁵N atom (Glycine-¹³C₂,¹⁵N). This is typically achieved through established methods of amino acid synthesis, starting from simple, commercially available enriched precursors.

One common method is a variation of the Strecker amino acid synthesis. mdpi.com This approach can utilize potassium [¹³C]cyanide (K¹³CN), [¹³C]formaldehyde (¹³CH₂O), and [¹⁵N]ammonium chloride (¹⁵NH₄Cl) as the sources for the isotopic labels. The reaction proceeds by forming an aminonitrile intermediate, which is then hydrolyzed to yield the desired labeled glycine. The selection of starting materials with high isotopic enrichment (typically >98%) is crucial for the purity of the final product. isotope.com

Table 1: Representative Precursors for Glycine-¹³C₂,¹⁵N Synthesis

Precursor Isotopic Source For
Potassium [¹³C]cyanide (K¹³CN) Carboxyl Carbon (C-1)
[¹³C]formaldehyde (¹³CH₂O) Alpha-Carbon (C-2)
[¹⁵N]ammonium chloride (¹⁵NH₄Cl) Amino Nitrogen (N)

This table illustrates the starting materials used to introduce the stable isotopes into the glycine structure.

Coupling Reactions for Integration of Pyridinyl-Benzoyl and Labeled Glycine

Once the labeled Glycine-¹³C₂,¹⁵N is synthesized and purified, it is chemically joined with the 4-(2-Pyridinyl)benzoyl group via an amide bond formation. This is a type of acylation reaction.

A well-established method for this transformation is the Schotten-Baumann reaction. chemicalbook.comwikipedia.org This involves reacting the labeled glycine with 4-(2-pyridinyl)benzoyl chloride in a basic aqueous solution. The base, typically sodium hydroxide, deprotonates the amino group of glycine, making it a more effective nucleophile to attack the acid chloride. Subsequent acidification of the reaction mixture precipitates the final product. acs.org

Alternatively, modern peptide coupling reagents can be employed, particularly in solid-phase peptide synthesis (SPPS) methodologies. shoko-sc.co.jpsilantes.com Reagents such as carbodiimides (e.g., DCC, EDC) in combination with additives like HOBt or activators like Oxyma can efficiently form the peptide bond between the carboxylic acid of the pyridinyl-benzoyl moiety and the amino group of the labeled glycine. shoko-sc.co.jp This approach often offers milder reaction conditions and can simplify purification.

Table 2: Comparison of Coupling Methodologies

Method Reagents Conditions Key Features
Schotten-Baumann 4-(2-Pyridinyl)benzoyl chloride, NaOH Aqueous, basic Classical, robust method using an acid chloride. chemicalbook.com
Carbodiimide Coupling 4-(2-Pyridinyl)benzoic acid, EDC, HOBt Organic solvent, neutral pH Milder conditions, avoids acid chloride synthesis.
SPPS Protected labeled glycine on resin, coupling reagents Automated or manual solid-phase Efficient for sequential synthesis, simplifies purification. silantes.com

This interactive table outlines common methods for forming the amide linkage.

Optimization of Reaction Conditions for Isotopic Incorporation and Yield

Maximizing the chemical yield and ensuring the integrity of the isotopic labeling are paramount. figshare.com Several factors must be optimized throughout the synthesis. During the coupling step, controlling the stoichiometry of the reactants is critical to ensure the expensive labeled glycine is consumed efficiently. The reaction temperature, time, and pH must be carefully monitored to prevent side reactions or degradation of the product. nih.gov

For instance, in the Schotten-Baumann reaction, the rate of addition of the acid chloride and the concentration of the base are optimized to favor N-acylation over hydrolysis of the acid chloride. chemicalbook.com In methods using modern coupling reagents, a slight excess of the unlabeled component and the coupling reagents is often used to drive the reaction to completion, maximizing the incorporation of the valuable labeled precursor. shoko-sc.co.jp Purification techniques, primarily recrystallization or chromatography, are then optimized to remove unreacted starting materials and byproducts, leading to a high-purity final product. orgsyn.org

Validation of Isotopic Enrichment and Positional Specificity in this compound

Following synthesis, rigorous analytical validation is required to confirm that the target molecule has been successfully produced with the correct isotopic composition and that the labels are in the intended positions. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the principal techniques for this validation.

High-Resolution Mass Spectrometry for Isotopic Purity Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for verifying the isotopic enrichment of the synthesized compound. researchgate.net It provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the final product's elemental composition.

The incorporation of two ¹³C atoms and one ¹⁵N atom results in a predictable mass increase of approximately 3.006 daltons compared to the unlabeled compound. HRMS can easily resolve the labeled product from any unlabeled or partially labeled impurities. nih.gov Furthermore, by analyzing the isotopic pattern and the relative intensities of the mass signals, the isotopic purity can be accurately quantified. figshare.comresearchgate.net This ensures that the enrichment level meets the required specifications for its intended use as an internal standard.

Table 3: Theoretical Mass Data for Isotopic Validation

Compound Molecular Formula Exact Mass (Da) Mass Difference (Da)
Unlabeled N-[4-(2-Pyridinyl)benzoyl]glycine C₁₄H₁₂N₂O₃ 256.0848 -
N-[4-(2-Pyridinyl)benzoyl]glycine-¹³C₂,¹⁵N ¹²C₁₂¹³C₂H₁₂¹⁴N¹⁵NO₃ 259.0908 +3.0060

This table presents the calculated exact masses used to confirm successful isotopic incorporation via HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeling Site Verification

¹³C NMR: The ¹³C NMR spectrum will show two intense signals corresponding to the two labeled carbon atoms of the glycine moiety, while the natural abundance ¹³C signals from the rest of the molecule will be significantly less intense.

¹⁵N NMR: A single, strong signal in the ¹⁵N NMR spectrum will confirm the presence of the ¹⁵N label in the glycine's amide nitrogen. rsc.org

¹H NMR: The signals for the glycine methylene (B1212753) protons (-CH₂-) will exhibit coupling to both the adjacent ¹³C nucleus (¹J_CH coupling) and the ¹⁵N nucleus (¹J_NH and ²J_NH couplings), resulting in complex splitting patterns that confirm their proximity to the labels.

Heteronuclear Correlation (e.g., HMBC, HSQC): Two-dimensional NMR experiments like {¹H, ¹³C}-HSQC and {¹H, ¹⁵N}-HSQC or HMBC provide unambiguous proof of connectivity, correlating the protons directly to their attached labeled carbon and nitrogen atoms. rsc.org This suite of NMR data collectively verifies that the isotopic labels are located specifically within the glycine portion of the molecule as intended. nih.gov

Advanced Analytical Techniques for the Characterization and Quantification of N 4 2 Pyridinyl Benzoyl Glycine 13c2,15n

Mass Spectrometry-Based Methodologies

Mass spectrometry (MS) stands as a cornerstone for the analysis of isotopically labeled compounds due to its exceptional sensitivity and specificity. Various MS-based techniques are utilized to characterize and quantify N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a primary tool for the quantification of this compound in complex biological matrices. The technique separates the analyte from other matrix components prior to its detection by the mass spectrometer. In practice, a method for quantifying a target analyte, such as the unlabeled N-[4-(2-Pyridinyl)benzoyl]glycine, would use its stable isotope-labeled counterpart, this compound, as an internal standard to ensure accuracy and precision. researchgate.net

The development of an LC-MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. For glycine (B1666218) derivatives, reversed-phase chromatography is common. Detection is typically achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. researchgate.net The use of ¹³C₂¹⁵N-glycine as an internal standard has been successfully applied in assays for quantifying endogenous glycine, demonstrating the utility of such labeled compounds in achieving reliable measurements. researchgate.net The calibration curve for such an assay would typically cover a range relevant to the expected concentrations of the analyte. researchgate.net

ParameterTypical Value/ConditionSource
Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) researchgate.netnih.gov
Mobile Phase AWater with 0.1% Formic Acid researchgate.netnih.gov
Mobile Phase BAcetonitrile (B52724) with 0.1% Formic Acid researchgate.netnih.gov
Flow Rate0.2 - 0.5 mL/min researchgate.net
GradientOptimized for separation from matrix interferences nih.gov
Mass Spectrometry
InstrumentTriple Quadrupole Mass Spectrometer researchgate.net
Ionization ModePositive Electrospray Ionization (ESI+) researchgate.net
Monitored TransitionSpecific precursor-to-product ion transition for the analyte nih.gov
Internal StandardThis compound researchgate.net

This interactive table summarizes typical LC-MS parameters for the analysis of glycine derivatives.

Gas chromatography-mass spectrometry (GC-MS) offers high chromatographic resolution and is a powerful technique for analyzing volatile or semi-volatile compounds. For non-volatile molecules like acylated glycine, chemical derivatization is a necessary prerequisite to increase their volatility and thermal stability. ucdavis.edu Common derivatization procedures for amino acids include esterification followed by acylation, such as the formation of N-acetyl methyl esters. ucdavis.edu

Once derivatized, this compound can be analyzed by GC-MS. The distinct mass shift due to the ¹³C and ¹⁵N labels allows it to be clearly distinguished from its unlabeled analogue and other interfering substances. nih.gov This technique is particularly useful in metabolic studies where the incorporation of stable isotopes into various metabolites is tracked. nih.govresearchgate.net The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the specific labeled compound. researchgate.net

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for determining the precise isotopic abundance of elements like carbon and nitrogen in a sample. elementar.comusgs.gov When coupled with an elemental analyzer (EA) or a gas chromatograph (GC), this technique provides extremely accurate measurements of δ¹³C and δ¹⁵N values. ucdavis.edunih.gov

In EA-IRMS, the bulk sample is combusted at a high temperature (e.g., 1000°C) to convert organic carbon and nitrogen into CO₂ and N₂ gas, respectively. ucdavis.edu These gases are then chromatographically separated and introduced into the IRMS. ucdavis.edu For compound-specific isotope analysis (CSIA), a gas chromatograph is used to separate individual compounds before combustion and analysis (GC-C-IRMS). ucdavis.edu This would be the method of choice for verifying the specific isotopic enrichment of this compound. The long-term stability and precision of modern IRMS systems are high, with standard deviations typically around 0.2 ‰ for δ¹³C and 0.3 ‰ for δ¹⁵N. ucdavis.edunih.gov

ParameterTechniqueTypical Precision (Standard Deviation)Source
δ¹³C Analysis EA-IRMS / GC-C-IRMS0.04 - 0.2 ‰ ucdavis.edunih.gov
δ¹⁵N Analysis EA-IRMS / GC-C-IRMS0.28 - 0.3 ‰ ucdavis.edunih.gov

This interactive table displays the high precision achievable with IRMS for carbon and nitrogen isotope analysis.

Tandem mass spectrometry (MS/MS) is indispensable for confirming the chemical structure of an analyte and its metabolites by analyzing its fragmentation patterns. nih.gov For this compound, a precursor ion corresponding to its protonated molecule [M+H]⁺ would be selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer.

The fragmentation pattern provides a structural fingerprint of the molecule. The presence of the ¹³C and ¹⁵N labels within the glycine moiety would result in a predictable mass shift in fragments containing this part of the molecule. For instance, a characteristic fragment of acylated glycines is the neutral loss of the glycine portion or the formation of a product ion corresponding to the protonated glycine itself. massbank.eu Analysis of the MS/MS spectrum of this compound would confirm the location of the isotopic labels. nih.gov This technique is crucial for distinguishing the labeled standard from potential isomers and for identifying metabolites where the labeled tag may have been retained or lost. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure, dynamics, and environment of atoms within a molecule. Isotopic labeling with ¹³C and ¹⁵N is a key strategy in NMR to enhance sensitivity and simplify complex spectra. nih.govsigmaaldrich.com

¹³C and ¹⁵N NMR spectroscopy are used to verify the specific sites of isotopic incorporation within the this compound molecule. The glycine "backbone" of this compound consists of the labeled nitrogen and two labeled carbons.

¹⁵N NMR: A one-dimensional ¹⁵N NMR spectrum would show a signal at a chemical shift characteristic of an amide nitrogen. The presence of this signal confirms the ¹⁵N labeling.

¹³C NMR: A one-dimensional ¹³C NMR spectrum will show distinct signals for the two labeled carbon atoms: the carbonyl carbon and the α-carbon of the glycine moiety. The chemical shifts of these carbons are highly sensitive to their local chemical environment. protein-nmr.org.uk

In protein NMR, multi-dimensional experiments like the HNCO and CBCANNH are used to link sequential amino acid residues for backbone assignment. protein-nmr.org.uk While this compound is a small molecule, the principles of using characteristic chemical shifts to confirm structure are the same. The known chemical shift ranges for glycine's Cα and carbonyl carbons help in assigning the observed signals and confirming the label positions. protein-nmr.org.ukprotein-nmr.org.uk For instance, the Cα of glycine typically has a unique chemical shift compared to other amino acids. protein-nmr.org.uk These NMR experiments provide definitive proof of the compound's structure and the location of the isotopic labels, which is essential for its use as an internal standard. nih.govkent.ac.uk

Multi-dimensional NMR Techniques for Conformation and Interaction Studies

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and dynamics of molecules in solution. For a complex molecule like this compound, which possesses multiple rotatable bonds, multi-dimensional NMR experiments are indispensable for unambiguous resonance assignment and for probing through-bond and through-space correlations. The strategic incorporation of ¹³C and ¹⁵N isotopes significantly enhances the sensitivity and resolution of NMR experiments. nih.govsigmaaldrich.com

A suite of multi-dimensional NMR experiments would be typically employed to gain a comprehensive understanding of the molecule's conformation. These experiments include:

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal the connectivity within the pyridinyl ring, the benzoyl ring, and the glycine moiety.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to ¹³C nuclei. Given the isotopic labeling in the glycine moiety (-¹³CH₂-¹³CO-), this experiment would provide distinct signals for the glycine methylene (B1212753) protons, confirming their attachment to the labeled carbon.

¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC): Similar to the ¹H-¹³C HSQC, this experiment correlates protons directly attached to ¹⁵N atoms. In this case, it would provide a clear signal for the amide proton, confirming its linkage to the labeled ¹⁵N atom.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is instrumental in determining the spatial proximity of protons, irrespective of their through-bond connectivity. NOESY data provides critical insights into the conformational preferences of the molecule, such as the relative orientation of the pyridinyl and benzoyl rings.

The interpretation of these multi-dimensional NMR spectra allows for a detailed mapping of the molecular structure and its preferred conformation in solution. The isotopic labeling with ¹³C and ¹⁵N not only facilitates these experiments but also provides specific probes at the glycine core of the molecule.

Table 1: Representative ¹H, ¹³C, and ¹⁵N NMR Chemical Shift Assignments for this compound in DMSO-d₆

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)Key HMBC CorrelationsKey NOESY Correlations
Pyridinyl-H2'8.70149.5-C4', C6'Benzoyl-H2, Benzoyl-H6
Pyridinyl-H3'7.95121.0-C5'Pyridinyl-H4'
Pyridinyl-H4'8.10137.8-C2', C6'Pyridinyl-H3', Pyridinyl-H5'
Pyridinyl-H5'7.50124.5-C3'Pyridinyl-H4'
Pyridinyl-H6'8.65150.2-C2', C4'Benzoyl-H2, Benzoyl-H6
Benzoyl-H2, H68.05129.0-C4, C=OPyridinyl-H2', Pyridinyl-H6'
Benzoyl-H3, H57.80128.5-C1, C4Benzoyl-H2, H6
Glycine-NH9.15-118.0¹³C=O, ¹³CH₂Glycine-¹³CH₂
Glycine-¹³CH₂4.1042.5-¹³C=O, C=OGlycine-NH, Benzoyl-H2, H6
Glycine-¹³C=O-171.0---

Note: The chemical shift values are illustrative and can vary based on solvent and experimental conditions.

Chromatographic Separation Sciences for this compound

Chromatographic techniques are essential for the purification and purity assessment of this compound. These methods separate the target compound from starting materials, byproducts, and any unlabeled counterparts.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC) in terms of resolution, speed, and solvent consumption, making it an ideal technique for the analysis of high-purity compounds. The development of a robust UPLC method for this compound would involve the systematic optimization of several key parameters:

Column Chemistry: A reversed-phase column, such as a C18 or C8, would be the primary choice for separating this moderately polar molecule. The specific chemistry would be selected based on initial screening for optimal peak shape and retention.

Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) would be developed to achieve efficient separation from any potential impurities.

Flow Rate and Temperature: These parameters would be fine-tuned to maximize resolution and minimize analysis time.

Detection: A photodiode array (PDA) detector would be used to monitor the elution profile at multiple wavelengths, providing information about the purity of the peak. A mass spectrometer (MS) detector coupled to the UPLC system would provide definitive identification of the eluting peaks based on their mass-to-charge ratio, confirming the presence of the isotopically labeled compound.

Table 2: Illustrative UPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
Detection PDA at 254 nm and MS (ESI+)
Expected Retention Time ~2.8 minutes

While N-[4-(2-Pyridinyl)benzoyl]glycine itself is not chiral, derivatization or its interaction with a chiral environment in a biological system could potentially introduce stereoisomers. If the research context necessitates the investigation of such phenomena, or if the synthesis route could potentially lead to chiral impurities, chiral chromatography would be employed.

The development of a chiral separation method would involve screening a variety of chiral stationary phases (CSPs) with different mobile phases (normal-phase, polar-organic, or reversed-phase) to identify a system capable of resolving the enantiomers.

Table 3: Hypothetical Chiral Chromatography Screening Platforms

Chiral Stationary Phase (CSP)Mobile Phase SystemExpected Outcome
Cellulose-based (e.g., Chiralcel OD) Hexane/IsopropanolPotential for good separation of non-polar to moderately polar enantiomers.
Amylose-based (e.g., Chiralpak AD) Hexane/EthanolOften provides complementary selectivity to cellulose-based CSPs.
Protein-based (e.g., AGP, HSA) Aqueous Buffers/Organic ModifierSuitable for resolving chiral compounds under reversed-phase conditions.
Pirkle-type (e.g., Whelk-O1) Normal or Reversed-PhaseBroad applicability for a wide range of chiral molecules.

The selection of the appropriate chiral method would be guided by the specific research question and the nature of the potential stereoisomers.

Applications of N 4 2 Pyridinyl Benzoyl Glycine 13c2,15n in Preclinical and in Vitro Research

Elucidation of Metabolic Fate and Biotransformation Pathways of N-[4-(2-Pyridinyl)benzoyl]glycine

The use of N-[4-(2-Pyridinyl)benzoyl]glycine-¹³C₂,¹⁵N is instrumental in delineating the metabolic transformations of the parent compound. As a stable isotope-labeled internal standard, it provides a precise and accurate method for quantifying the unlabeled drug and its metabolites in complex biological matrices.

In Vitro Metabolic Stability and Metabolite Identification in Microsomal and Hepatocyte Systems

In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's behavior in vivo. nih.gov These assays typically involve incubating the compound with liver microsomes or intact hepatocytes, which contain the primary enzymes responsible for drug metabolism. nih.gov

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450 (CYP) oxidases. nih.gov Hepatocytes, being intact liver cells, contain both Phase I and Phase II (conjugation) enzymes and provide a more comprehensive model of liver metabolism. nih.govnih.gov

In a typical metabolic stability study for a compound like N-[4-(2-Pyridinyl)benzoyl]glycine, the compound would be incubated with human and animal-derived microsomes or hepatocytes. Samples are taken at various time points, and the disappearance of the parent compound is monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). ebi.ac.uk The resulting data are used to calculate key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). nih.govebi.ac.uk A compound with a long half-life in these systems is considered metabolically stable. ebi.ac.uk

For metabolite identification, high-resolution mass spectrometry is employed to detect and structurally elucidate new molecules formed during the incubation. wikipedia.org For a compound with a benzoyl glycine (B1666218) structure, potential metabolites could include hydroxylated products on the pyridine (B92270) or benzene (B151609) rings or further metabolic products.

Illustrative Data: In Vitro Metabolic Stability of a Test Compound

Disclaimer: The following table is an illustrative example of data that could be generated from metabolic stability assays and does not represent actual results for N-[4-(2-Pyridinyl)benzoyl]glycine.

SystemSpeciest½ (min)CLint (µL/min/mg protein)
Liver MicrosomesHuman4515.4
Liver MicrosomesRat2527.7
Liver MicrosomesDog1069.3
HepatocytesHuman6222.1
HepatocytesRat3836.1

Investigation of Glycine Conjugation Pathways for N-[4-(2-Pyridinyl)benzoyl]glycine

The structure of N-[4-(2-Pyridinyl)benzoyl]glycine, being an N-acylglycine, is analogous to hippuric acid (N-benzoylglycine). clinpgx.orgnih.gov Hippuric acid is a well-known metabolite formed in the liver and kidneys through the conjugation of benzoic acid with the amino acid glycine. clinpgx.orgresearchgate.net This two-step enzymatic process is a major pathway for detoxifying xenobiotic carboxylic acids. nih.gov

The pathway involves:

Activation of the Acid: The carboxylic acid (e.g., a benzoic acid derivative) is first activated to a high-energy thioester by reacting with coenzyme A (CoA), a reaction catalyzed by mitochondrial enzymes like acyl-CoA synthetase. nih.gov

Conjugation with Glycine: The resulting acyl-CoA intermediate then reacts with glycine, transferring the acyl group to the amino group of glycine. This step is catalyzed by glycine N-acyltransferase (GLYAT). nih.govresearchgate.net

Given this established pathway, research into the biotransformation of N-[4-(2-Pyridinyl)benzoyl]glycine would investigate its potential formation from a corresponding 4-(2-pyridinyl)benzoic acid precursor via glycine conjugation. Conversely, studies would also explore the hydrolysis of N-[4-(2-Pyridinyl)benzoyl]glycine back to its constituent acid and glycine, a reaction known to occur for hippuric acid under certain conditions. clinpgx.org Using the ¹³C₂ and ¹⁵N labeled glycine moiety in the tracer allows researchers to precisely track the fate of the glycine portion of the molecule, confirming its involvement in these specific conjugation and hydrolysis reactions.

Quantitative Metabolic Flux Analysis using 13C and 15N Labeling

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. medchemexpress.com The use of substrates labeled with stable isotopes like ¹³C and ¹⁵N is central to this methodology. medchemexpress.comwikipedia.org When cells are cultured with a labeled substrate, the isotopes are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns in these metabolites, typically with mass spectrometry or NMR, the activity of interconnected metabolic pathways can be calculated. wikipedia.org

The dual-labeled N-[4-(2-Pyridinyl)benzoyl]glycine-¹³C₂,¹⁵N is specifically designed for such applications. medchemexpress.com It allows for the simultaneous tracing of both carbon and nitrogen atoms as the molecule is processed by cells. medchemexpress.comwikipedia.org This is particularly valuable for studying the interplay between carbon and nitrogen metabolism, which is crucial for processes like amino acid and nucleotide biosynthesis. wikipedia.org Researchers can administer the labeled compound and track the appearance of the ¹³C and ¹⁵N labels in various intracellular amino acids, proteins, and other nitrogen-containing compounds, thereby providing a quantitative map of the metabolic pathways influenced by the parent compound. medchemexpress.comwikipedia.org

Preclinical Pharmacokinetic Disposition Studies Utilizing N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N as a Tracer

The labeled compound is essential for conducting preclinical pharmacokinetic studies, which determine how an organism absorbs, distributes, and eliminates a drug.

In Vitro Permeability and Transport Studies

Before a drug can be effective, it must often cross biological membranes to reach its target. In vitro permeability assays are used to predict a drug's absorption in the gut and its ability to penetrate tissues like the blood-brain barrier (BBB).

A common method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. This provides a high-throughput screen for passive diffusion. For compounds containing a pyridine ring, modifications to the structure are known to significantly affect permeability.

The use of N-[4-(2-Pyridinyl)benzoyl]glycine-¹³C₂,¹⁵N as an internal standard during the LC-MS/MS analysis of samples from these assays ensures highly accurate quantification, which is necessary for reliable permeability classification.

Illustrative Data: In Vitro Permeability of a Test Compound

Disclaimer: The following table is an illustrative example of data that could be generated from permeability assays and does not represent actual results for N-[4-(2-Pyridinyl)benzoyl]glycine.

Assay TypePermeability (Pe) (10⁻⁶ cm/s)Classification
PAMPA-BBB1.8Low BBB Permeability
PAMPA-GI12.5High GI Absorption

Ex Vivo Tissue Distribution Analysis in Animal Models

To understand where a compound travels in the body and where it might accumulate, ex vivo tissue distribution studies are performed in animal models, such as rats or mice. nih.gov In these studies, the unlabeled compound is administered to the animals. At selected time points post-administration, the animals are euthanized, and various organs and tissues (e.g., liver, kidney, brain, muscle, fat) are collected. nih.gov

The tissues are then processed and analyzed by LC-MS/MS to determine the concentration of the compound. Here, N-[4-(2-Pyridinyl)benzoyl]glycine-¹³C₂,¹⁵N is added during sample preparation as an ideal internal standard. Because it is chemically identical to the analyte but has a different mass, it can correct for any loss of the compound during extraction and for variations in instrument response, leading to highly accurate quantification of the drug's concentration in each tissue. This provides a detailed picture of the compound's distribution and helps identify potential sites of efficacy or toxicity.

Quantitative Analysis of Excretion Pathways in Preclinical Species

The use of stable isotope-labeled compounds like N-[4-(2-Pyridinyl)benzoyl]glycine-¹³C₂,¹⁵N is instrumental in accurately determining the excretion pathways of the parent compound and its metabolites in preclinical animal models. By administering the labeled compound, researchers can distinguish it from endogenous molecules and track its elimination from the body through various routes such as urine and feces. avantiresearch.comnih.gov This is crucial for understanding the compound's pharmacokinetic profile.

Table 1: Illustrative Data for Excretion Pathway Analysis

Excretion Route Analyte Percentage of Administered Dose (Mean ± SD) Method of Analysis
Urine N-[4-(2-Pyridinyl)benzoyl]glycine-¹³C₂,¹⁵N Data not available UPLC-MS/MS
Urine Metabolite A Data not available UPLC-MS/MS
Feces N-[4-(2-Pyridinyl)benzoyl]glycine-¹³C₂,¹⁵N Data not available UPLC-MS/MS
Feces Metabolite B Data not available UPLC-MS/MS

This table illustrates the type of data that would be generated from a preclinical excretion study. Specific values for N-[4-(2-Pyridinyl)benzoyl]glycine-¹³C₂,¹⁵N are not currently available in the public domain.

Mechanistic Investigations of Molecular Interactions and Enzyme Kinetics

The stable isotope label in N-[4-(2-Pyridinyl)benzoyl]glycine-¹³C₂,¹⁵N is invaluable for elucidating the mechanisms of its interaction with enzymes and other biomolecules.

N-[4-(2-Pyridinyl)benzoyl]glycine is formed through the conjugation of a pyridinylbenzoyl moiety with glycine, a reaction likely catalyzed by Acyl-CoA:glycine N-acyltransferase (GLYAT). wikipedia.org This enzyme, located in the mitochondria, plays a crucial role in the detoxification of various endogenous and xenobiotic acyl-CoA molecules. nih.govnih.gov The substrate specificity of GLYAT is a critical factor in determining the metabolic fate of compounds like N-[4-(2-Pyridinyl)benzoyl]glycine.

In vitro studies using purified enzymes or liver mitochondrial fractions can be employed to characterize whether the pyridinylbenzoyl-CoA derivative is a substrate for GLYAT. nih.govnih.gov By incubating the enzyme with pyridinylbenzoyl-CoA and glycine, the formation of N-[4-(2-Pyridinyl)benzoyl]glycine can be monitored. The use of the ¹³C and ¹⁵N labeled glycine analog in such assays would facilitate the precise quantification of the product by mass spectrometry, even in complex biological matrices. While specific kinetic parameters for the interaction of pyridinylbenzoyl-CoA with GLYAT are not documented, studies with other xenobiotic acyl-CoAs have determined key kinetic constants such as Kₘ and Vₘₐₓ, providing insights into the enzyme's affinity and catalytic efficiency for different substrates. nih.govnih.gov

Isotopic tracing with N-[4-(2-Pyridinyl)benzoyl]glycine-¹³C₂,¹⁵N allows for the detailed exploration of its binding mechanisms with target biomolecules, such as GLYAT. Techniques like affinity purification coupled with mass spectrometry can be used to identify binding partners. In such experiments, the labeled compound or a derivative can be used as bait to pull down interacting proteins from a cell lysate. The presence of the ¹³C and ¹⁵N labels in the identified proteins or peptides provides unambiguous evidence of a direct interaction.

Furthermore, stable isotope labeling can be used in conjunction with biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to probe the structural changes in both the ligand and the protein upon binding. While specific studies on N-[4-(2-Pyridinyl)benzoyl]glycine are not available, the principles of using isotopically labeled ligands to study protein-ligand interactions are well-established. nih.gov

The stable isotopes in N-[4-(2-Pyridinyl)benzoyl]glycine-¹³C₂,¹⁵N serve as a tracer to delineate the reaction mechanism and identify transient intermediates in its formation. The glycine conjugation pathway is a two-step process. nih.gov Firstly, the carboxylic acid is activated to its CoA thioester. Secondly, the acyl-CoA is conjugated with glycine by GLYAT. wikipedia.org

By using N-[4-(2-Pyridinyl)benzoyl]glycine-¹³C₂,¹⁵N as a standard, researchers can confidently identify the product of the enzymatic reaction in in vitro assays. Moreover, by designing experiments with ¹³C and ¹⁵N labeled precursors, it is possible to follow the incorporation of these labels into the final product and any intermediates. Mass spectrometry can detect the mass shift corresponding to the incorporated isotopes, confirming the enzymatic steps and the atoms involved. For instance, kinetic isotope effect studies can reveal rate-determining steps in the enzymatic reaction. ebi.ac.uk

Application in Metabolomics Research for Pathway Elucidation

Stable isotope-labeled compounds are central to metabolomics research for tracing metabolic pathways and quantifying metabolite fluxes. f1000research.commonash.edu The administration of N-[4-(2-Pyridinyl)benzoyl]glycine-¹³C₂,¹⁵N to in vitro cell cultures or preclinical models allows for its metabolic fate to be tracked with high precision.

Metabolite profiling using techniques like high-resolution mass spectrometry can identify downstream metabolites of the labeled compound. nih.gov The characteristic mass shift due to the ¹³C and ¹⁵N labels helps to distinguish drug-related metabolites from the endogenous metabolome. This approach enables the elucidation of the complete metabolic pathway of N-[4-(2-Pyridinyl)benzoyl]glycine, including potential hydroxylation, glucuronidation, or other phase I and phase II modifications. While specific metabolomics studies involving N-[4-(2-Pyridinyl)benzoyl]glycine-¹³C₂,¹⁵N are not yet published, the methodology is a powerful tool for understanding the biotransformation of xenobiotics. acs.orgnih.gov

Comparative Research with Unlabeled or Differently Labeled N 4 2 Pyridinyl Benzoyl Glycine

Comparative Metabolic Profiling with Unlabeled Analogues

Stable isotope labeling is an invaluable tool for comparative metabolic profiling. nih.govmoravek.com By introducing N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N into a biological system, researchers can trace its metabolic fate and distinguish its metabolites from the endogenous metabolic background and from those of a co-administered unlabeled version of the drug. nih.govf1000research.com This approach, often referred to as stable isotope tracing, allows for the unambiguous identification and quantification of metabolic products. nih.gov

The parent compound, N-[4-(2-Pyridinyl)benzoyl]glycine, is structurally related to N-benzoylglycine, more commonly known as hippuric acid. wikipedia.org Hippuric acid is a known metabolite formed in the liver through the conjugation of benzoic acid with glycine (B1666218). wikipedia.orgnih.gov It is therefore plausible that the metabolism of N-[4-(2-Pyridinyl)benzoyl]glycine would follow similar pathways, potentially involving hydrolysis of the amide bond to release glycine and a pyridinyl-benzoic acid moiety.

In a comparative study, both the labeled and unlabeled compounds would be administered, and biological samples analyzed over time. Using mass spectrometry, scientists can track the appearance of metabolites containing the ¹³C and ¹⁵N labels. nih.gov For example, if the compound is hydrolyzed, the resulting glycine moiety would carry the isotopic signature, allowing researchers to follow its subsequent metabolic transformations. nih.gov This method provides clear insights into the rates of metabolic reactions and helps to build a comprehensive picture of the drug's metabolic network. alfa-chemistry.comnih.gov

Table 2: Hypothetical Metabolic Fate Analysis

AnalyteExpected Detection with Unlabeled CompoundExpected Detection with Labeled CompoundMetabolic Pathway Indicated
N-[4-(2-Pyridinyl)benzoyl]glycineYesYes (as ¹³C₂,¹⁵N-labeled)Parent Compound
4-(2-Pyridinyl)benzoic AcidYesYesHydrolysis of amide bond
GlycineIndistinguishable from endogenous poolYes (as ¹³C₂,¹⁵N-labeled)Hydrolysis of amide bond
Hydroxylated MetabolitesYesYes (as ¹³C₂,¹⁵N-labeled)Phase I Oxidation
Glucuronide ConjugatesYesYes (as ¹³C₂,¹⁵N-labeled)Phase II Conjugation

This table presents a hypothetical scenario for the metabolic products that could be identified and differentiated using a stable isotope-labeled version of the compound, providing a clearer picture of its biotransformation.

The use of stable isotope coding allows for comparative drug metabolomics studies that can reveal differential metabolic pathways under various conditions, such as in healthy versus diseased states, or to identify potential drug-drug interactions. nih.govf1000research.com This detailed level of metabolic investigation is crucial for understanding the complete disposition, bioavailability, and potential toxicity of a new therapeutic agent. nih.gov

Future Directions and Emerging Research Opportunities for N 4 2 Pyridinyl Benzoyl Glycine 13c2,15n

Integration with Multi-Omics Approaches (e.g., Proteomics, Fluxomics)

The dual labeling of N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N with both ¹³C and ¹⁵N makes it an invaluable tracer for multi-omics studies, allowing for the simultaneous tracking of carbon and nitrogen pathways. nih.gov This is particularly advantageous in proteomics and fluxomics, where understanding the dynamic interplay of molecules is key.

In the field of proteomics , this labeled compound can be used to identify protein targets and quantify their turnover. When this compound interacts with and binds to proteins, the isotopic signature is transferred, enabling the identification of these adducted proteins through mass spectrometry. The mass shift caused by the ¹³C and ¹⁵N isotopes allows for clear differentiation from naturally abundant species. oup.com Advanced proteomic techniques, such as stable isotope labeling by amino acids in cell culture (SILAC), could be adapted to incorporate this compound, providing a temporal dimension to protein interaction studies. nih.gov

Fluxomics , the quantitative study of metabolic fluxes, is another area where this compound shows significant promise. medchemexpress.com The labeled glycine (B1666218) moiety can be traced as it is metabolized by the cell, providing insights into the activity of pathways involved in amino acid metabolism. nih.gov By monitoring the incorporation of ¹³C and ¹⁵N into downstream metabolites, researchers can map the flow of these atoms through the metabolic network, revealing how different cellular states or external stimuli affect metabolic pathways. nih.govnih.gov

The following interactive table illustrates the potential mass shifts that would be observed in a mass spectrometry experiment when a target molecule is labeled with this compound compared to its unlabeled counterpart.

AnalyteUnlabeled Mass (Da)Labeled Mass (Da)Mass Shift (Da)Potential Application
Target ProteinXX + 271.08+3Proteomics Target ID
Downstream MetaboliteYY + 78.05+3Metabolic Flux Analysis

Note: The mass of the unlabeled N-[4-(2-Pyridinyl)benzoyl]glycine is approximately 268.09 Da. The labeled version, with two ¹³C and one ¹⁵N, has a mass of approximately 271.08 Da, resulting in a +3 Da mass shift.

Development of Novel Isotopic Labeling Strategies for Complex Chemical Compounds

The synthesis of this compound itself represents a sophisticated labeling strategy. Future research can build upon this to develop even more intricate labeling patterns to answer specific biological questions. For instance, selective placement of isotopes at different positions within the molecule could provide more granular information about metabolic processing. isotope.com

New strategies could involve:

Positional Isotopomer Labeling: Synthesizing versions of the compound with ¹³C labels at specific carbons within the pyridinyl or benzoyl rings. This would allow for a more detailed investigation of the catabolism of these aromatic structures.

Combinatorial Isotopic Labeling: Creating a suite of isotopologues with different combinations of ¹³C, ¹⁵N, and even deuterium (B1214612) (²H) labels. This would enable multiplexed experiments where different biological conditions are encoded by a unique isotopic signature. nih.gov

Dynamic Stable Isotope Labeling: Employing pulsed exposure to this compound to study the dynamics of metabolic pathways and protein interactions over time.

These advanced labeling strategies will be instrumental in dissecting the complex and often overlapping pathways that characterize cellular metabolism. youtube.com

Expanding Applications in Systems Biology and Pathway Modeling

Systems biology aims to understand the emergent properties of complex biological systems through data integration and computational modeling. Isotopically labeled compounds like this compound are critical for generating the quantitative data needed to build and validate these models.

By tracing the labeled atoms through various molecular pools (metabolites, proteins, etc.), researchers can determine the rates of biochemical reactions and the connectivity of metabolic networks. isotope.com This information is essential for constructing accurate models of cellular metabolism. For example, data on the rate of incorporation of the labeled glycine into downstream metabolites can be used to parameterize kinetic models of amino acid metabolism.

Furthermore, if N-[4-(2-Pyridinyl)benzoyl]glycine has a specific bioactive effect, the isotopic label can be used to trace its influence on global cellular pathways. This allows for a systems-level understanding of the compound's mechanism of action, moving beyond the identification of a single target to characterizing its network-level effects.

Potential for Derivatization to Explore Additional Research Avenues

The chemical structure of N-[4-(2-Pyridinyl)benzoyl]glycine offers several sites for derivatization, which could significantly expand its research applications. Derivatization can be used to alter the compound's properties, such as its solubility, cell permeability, or target affinity, or to introduce new functionalities for detection or cross-linking.

Potential derivatization strategies and their research implications are outlined in the table below:

Derivatization SiteReagent/MethodResulting Functional GroupPotential Research Application
Carboxylic AcidAmidationAmideProbing interactions with specific protein binding pockets.
Pyridinyl NitrogenAlkylationQuaternary Ammonium (B1175870)Modifying solubility and membrane transport properties.
Benzoyl RingElectrophilic Aromatic Substitutione.g., Nitro, HalogenCreating analogs with altered electronic properties for structure-activity relationship (SAR) studies.
Glycine AmineAcylationSubstituted AmideAttaching reporter groups (e.g., fluorophores, biotin) for imaging or affinity purification studies.

For example, derivatizing the carboxylic acid with different amino acids could create a library of compounds to probe the specificity of peptide transporters. acs.org Similarly, adding a photo-reactive group would allow for photo-affinity labeling experiments to covalently trap and identify interacting proteins. The use of benzoyl chloride and its derivatives has been shown to be an effective method for improving the analysis of small molecules in biological samples, a technique that could be applied to derivatives of this compound. chromatographyonline.comnih.gov

Q & A

Q. What are the critical steps in synthesizing N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,<sup>15</sup>N, and how does isotopic labeling impact its characterization?

The synthesis involves coupling 4-(2-pyridinyl)benzoyl chloride with isotopically labeled glycine (13C2,<sup>15</sup>N). Key steps include pH-controlled acylation to avoid racemization and purification via recrystallization or chromatography. Isotopic labeling introduces distinct mass spectral signatures, enabling precise tracking in metabolic studies using LC-MS/MS. For example, <sup>13</sup>C and <sup>15</sup>N labeling reduces interference from endogenous glycine in biological matrices, improving detection sensitivity .

Q. How is this compound utilized as an internal standard in quantitative mass spectrometry?

The isotopic labels (13C2,<sup>15</sup>N) create a mass shift detectable by LC-MS/MS, allowing differentiation from unlabeled analogs. In DNA adduct studies, it is spiked into enzymatic digests to normalize recovery rates and correct for matrix effects. This method ensures accurate quantification of adducts like N6dA-(OH)₂butyl-GSH, critical for assessing genotoxicity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its reactivity and potential toxicity, use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or skin contact. Follow guidelines for isotopic waste disposal, as <sup>13</sup>C/<sup>15</sup>N-labeled compounds require specialized segregation to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in isotopic enrichment data when using this compound in tracer studies?

Contradictions may arise from incomplete isotopic incorporation or metabolic scrambling. Validate purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm labeling efficiency. For in vivo studies, pair with <sup>18</sup>O-labeled controls to distinguish true metabolic pathways from artifacts .

Q. What experimental strategies optimize the use of this compound in studying NMDA receptor co-agonism?

Design dose-response assays in neuronal cultures with glutamate co-application. Use patch-clamp electrophysiology to measure NMDA currents, normalizing data to <sup>13</sup>C/<sup>15</sup>N-glycine levels quantified by isotope dilution mass spectrometry (IDMS). This approach isolates glycine’s role from endogenous glutamate effects .

Q. How can LC-MS/MS methods be adapted to trace this compound’s metabolites in complex biological systems?

Employ stable isotope-resolved metabolomics (SIRM) with parallel reaction monitoring (PRM). For example, track the [M+2]<sup>+</sup> ion (13C2) and [M+1]<sup>+</sup> ion (<sup>15</sup>N) to distinguish parent and metabolites. Use enzymatic hydrolysis followed by solid-phase extraction to isolate low-abundance adducts .

Q. What are the implications of isotopic effects on this compound’s pharmacokinetic behavior?

While <sup>13</sup>C/<sup>15</sup>N labels minimally alter chemical properties, slight kinetic isotope effects (KIEs) may affect metabolic rates. Compare half-lives of labeled vs. unlabeled forms in microsomal assays. Adjust dosing intervals in preclinical models to account for potential delays in clearance .

Methodological Considerations

  • Synthesis Validation : Confirm labeling efficiency via <sup>13</sup>C NMR (δ ~40–45 ppm for glycine carbons) and isotopic abundance analysis by elemental analyzer-MS .
  • Data Normalization : Use isotopic internal standards to correct for ion suppression in MS workflows, ensuring reproducibility across batches .
  • Ethical Compliance : Adhere to institutional guidelines for isotopic compound use, including documentation of waste streams and radiation safety approvals (if applicable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.